Cas no 1779416-86-2 (8-azaspiro4.5decane-7-carboxylic acid)
8-azaspiro4.5decane-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-Azaspiro[4.5]decane-9-carboxylic acid
- EN300-26893166
- 8-azaspiro[4.5]decane-7-carboxylic acid
- 1779416-86-2
- 8-azaspiro4.5decane-7-carboxylic acid
-
- MDL: MFCD32710761
- Inchi: 1S/C10H17NO2/c12-9(13)8-7-10(5-6-11-8)3-1-2-4-10/h8,11H,1-7H2,(H,12,13)
- InChI Key: IZNGGFJHSRDFDT-UHFFFAOYSA-N
- SMILES: OC(C1CC2(CCN1)CCCC2)=O
Computed Properties
- Exact Mass: 183.125928785g/mol
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 49.3Ų
8-azaspiro4.5decane-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26893166-0.05g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 0.05g |
$245.0 | 2023-09-11 | |
| Enamine | EN300-26893166-0.1g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 0.1g |
$366.0 | 2023-09-11 | |
| Enamine | EN300-26893166-0.25g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 0.25g |
$524.0 | 2023-09-11 | |
| Enamine | EN300-26893166-0.5g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 0.5g |
$824.0 | 2023-09-11 | |
| Enamine | EN300-26893166-1.0g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 1g |
$1057.0 | 2023-06-02 | |
| Enamine | EN300-26893166-2.5g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 2.5g |
$2071.0 | 2023-09-11 | |
| Enamine | EN300-26893166-5.0g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 5g |
$3065.0 | 2023-06-02 | |
| Enamine | EN300-26893166-10.0g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 10g |
$4545.0 | 2023-06-02 | |
| Enamine | EN300-26893166-1g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 1g |
$1057.0 | 2023-09-11 | |
| Enamine | EN300-26893166-5g |
8-azaspiro[4.5]decane-7-carboxylic acid |
1779416-86-2 | 95% | 5g |
$3065.0 | 2023-09-11 |
8-azaspiro4.5decane-7-carboxylic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 8-azaspiro4.5decane-7-carboxylic acid
Introduction to 8-azaspiro4.5decane-7-carboxylic acid (CAS No. 1779416-86-2) and Its Emerging Applications in Chemical Biology
8-azaspiro4.5decane-7-carboxylic acid, identified by the chemical identifier CAS No. 1779416-86-2, is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinctive spirocyclic framework and nitrogen-containing heterocycle. This compound belongs to a class of spirocyclic azaspiranes, which are known for their remarkable biological activities and potential therapeutic applications. The spirocyclic core of 8-azaspiro4.5decane-7-carboxylic acid contributes to its rigid conformation, which can be exploited in the design of bioactive molecules with specific binding properties.
The molecular structure of 8-azaspiro4.5decane-7-carboxylic acid features a spiro linkage between a cyclopentane ring and a cyclohexane ring, with an azacyclohexane moiety incorporated into the system. This arrangement creates a three-dimensional scaffold that can interact selectively with biological targets, making it a promising candidate for drug discovery and development. The carboxylic acid functional group at the 7-position provides a site for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.
In recent years, there has been growing interest in spirocyclic azaspiranes due to their ability to modulate various biological pathways. Studies have demonstrated that these compounds can exhibit inhibitory effects on enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. For instance, derivatives of 8-azaspiro4.5decane-7-carboxylic acid have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This has led to investigations into their efficacy as anti-inflammatory agents.
Moreover, the nitrogen-containing heterocycle in 8-azaspiro4.5decane-7-carboxylic acid contributes to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. This feature has been exploited in the development of small-molecule inhibitors targeting protein-protein interactions, which are critical in many disease processes. The rigid spirocyclic core also enhances the compound's binding affinity by reducing conformational flexibility, making it an attractive scaffold for drug design.
Recent advances in computational chemistry have further facilitated the exploration of 8-azaspiro4.5decane-7-carboxylic acid as a lead compound. Molecular docking studies have identified potential binding pockets on target proteins, providing insights into how this compound may interact with biological systems. These computational approaches have been complemented by experimental validations, confirming the predicted binding modes and affinities.
The synthesis of 8-azaspiro4.5decane-7-carboxylic acid has also seen significant progress, with multiple synthetic routes being developed to improve yield and scalability. One such approach involves a cycloaddition reaction between an azadiene and a diene derivative, followed by functional group transformations to introduce the carboxylic acid moiety at the 7-position. These synthetic strategies have enabled the production of sufficient quantities of the compound for detailed biological evaluation.
In conclusion, 8-azaspiro4.5decane-7-carboxylic acid (CAS No. 1779416-86-2) represents a promising scaffold for the development of novel bioactive molecules. Its unique structural features and biological activities make it a valuable compound for further research in chemical biology and drug discovery. As our understanding of its pharmacological properties continues to grow, it is likely that this compound will play an increasingly important role in the development of new therapeutic agents.
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